molecular formula C14H14N2O B13180092 4-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile

4-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile

Cat. No.: B13180092
M. Wt: 226.27 g/mol
InChI Key: OXQZQEBRZNYXFU-UHFFFAOYSA-N
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Description

4-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile is a spirocyclic compound featuring a fused 6-azaspiro[3.4]octane ring system substituted with a ketone group (5-oxo) and a benzonitrile moiety. The spiro architecture confers conformational rigidity, while the nitrile group enhances electronic properties, making it a candidate for pharmaceutical and materials science applications.

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

4-(5-oxo-6-azaspiro[3.4]octan-8-yl)benzonitrile

InChI

InChI=1S/C14H14N2O/c15-8-10-2-4-11(5-3-10)12-9-16-13(17)14(12)6-1-7-14/h2-5,12H,1,6-7,9H2,(H,16,17)

InChI Key

OXQZQEBRZNYXFU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(CNC2=O)C3=CC=C(C=C3)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Intermediate: The initial step involves the formation of the spirocyclic intermediate through a cyclization reaction.

    Introduction of the Benzonitrile Group: The benzonitrile group is introduced through a nucleophilic substitution reaction.

    Oxidation: The final step involves the oxidation of the intermediate to form the desired compound.

Industrial Production Methods

the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper reaction conditions and purification methods to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzonitrile group or other functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Data Tables

Table 2: Hydrogen Bonding in Spirocyclic Crystals

Compound Hydrogen Bond Type Bond Length (Å) Role in Packing
4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile C–H···O 2.42–2.58 Chain formation
Hypothetical target compound O–H···N (nitrile) Predicted: ~2.5 Enhanced solubility

Key Research Findings

Synthetic Challenges : Spirocyclic systems often exhibit moderate yields (50–72%) due to steric hindrance and competing ring-closure pathways .

Biological Relevance: Fluorinated analogs () show enhanced binding affinity but may face metabolic instability compared to non-fluorinated spiro compounds .

Conformational Flexibility : Larger spiro rings (e.g., [3.4]octane) enable adaptive binding in biological targets, whereas smaller systems (e.g., [3.3]heptane) prioritize rigidity .

Biological Activity

4-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile is a complex organic compound notable for its unique spirocyclic structure, which incorporates both a benzonitrile moiety and an azaspiro framework. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly against various diseases. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, potential therapeutic applications, and structure-activity relationships.

Chemical Structure and Properties

The chemical formula of 4-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile is C13H13N3OC_{13}H_{13}N_{3}O with a molecular weight of approximately 227.26 g/mol. The compound features a spiro center where two rings are joined, contributing to its distinct reactivity and biological activity.

PropertyValue
Chemical FormulaC₁₃H₁₃N₃O
Molecular Weight227.26 g/mol
CAS Number1272755-89-1
Storage TemperatureAmbient

Synthesis

The synthesis of 4-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile can be achieved through various chemical transformations, often involving nucleophilic substitution reactions due to the presence of the nitrile group. Related compounds have been synthesized efficiently with minimal purification steps, indicating that similar methods could be applied to this compound as well.

Anticancer Properties

Preliminary studies suggest that 4-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile may exhibit activity against specific biological targets involved in cancer progression. Compounds with similar structural features have been associated with anticancer properties, particularly through their interactions with enzymes and receptors critical in tumor growth and metastasis.

Case Study:
In research examining related azaspiro compounds, it was found that certain derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that the azaspiro framework may enhance the anticancer efficacy of these compounds .

Anti-inflammatory Effects

The azaspiro structure is often linked to anti-inflammatory activities. Compounds featuring this framework have shown promise in modulating inflammatory pathways, which are crucial in diseases such as rheumatoid arthritis and inflammatory bowel disease. However, specific data on the anti-inflammatory effects of 4-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile remains limited and warrants further investigation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of 4-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile. The unique combination of the azaspiro framework and benzonitrile moiety may confer distinct biological properties.

Compound NameStructural FeaturesNotable Activity
2-Azaspiro[3.4]octaneSimilar spirocyclic structureAnticancer properties reported
BenzonitrileSimple nitrile derivativeWidely used in organic synthesis
Thiohydantoin derivativesContains sulfur; similar reactivityPotential androgen receptor modulators
Pyrrolidine derivativesSimilar cyclic structure; nitrogen-containingVarious pharmacological activities

This table highlights how structural similarities can inform potential biological activities and guide future research directions.

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